molecular formula C14H16O4 B14245268 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester CAS No. 211913-83-6

2-Propenoic acid, 4-(4-formylphenoxy)butyl ester

Cat. No.: B14245268
CAS No.: 211913-83-6
M. Wt: 248.27 g/mol
InChI Key: KNCARXHECHLWHD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is an organic compound with the molecular formula C14H16O4. It is a derivative of acrylic acid and contains a formylphenoxy group attached to a butyl ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester typically involves the esterification of acrylic acid with 4-(4-formylphenoxy)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-(4-formylphenoxy)butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 4-(4-formylphenoxy)butyl ester has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of specialty coatings and adhesives

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester depends on its application. In polymerization reactions, the compound undergoes free radical polymerization to form long-chain polymers. The formyl group can participate in various chemical reactions, allowing for further functionalization of the polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is unique due to the presence of the formyl group, which allows for additional chemical modifications. This makes it a versatile compound for various applications in materials science and pharmaceuticals .

Properties

CAS No.

211913-83-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

4-(4-formylphenoxy)butyl prop-2-enoate

InChI

InChI=1S/C14H16O4/c1-2-14(16)18-10-4-3-9-17-13-7-5-12(11-15)6-8-13/h2,5-8,11H,1,3-4,9-10H2

InChI Key

KNCARXHECHLWHD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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